AF-DX 384 - 118290-27-0

AF-DX 384

Catalog Number: EVT-258499
CAS Number: 118290-27-0
Molecular Formula: C28H42N6O5S
Molecular Weight: 574.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AF-DX 384 is a synthetic compound classified as a muscarinic acetylcholine receptor antagonist. It demonstrates a preferential affinity for M2 muscarinic receptor subtypes, exhibiting higher binding affinity for this subtype compared to other muscarinic subtypes (M1, M3, M4, M5). [, , ] This selectivity makes AF-DX 384 a valuable tool in scientific research to investigate the role of M2 receptors in various physiological and pathological processes. It is commonly used as a radioligand, labeled with tritium ([3H]AF-DX 384), to quantify and characterize M2 receptor densities and binding properties in different tissues and experimental models. [, , , , , , , , , , , ]

Synthesis Analysis

Several synthetic routes have been developed to produce AF-DX 384. A primary route involves a multi-step process beginning with 2-(chloromethyl)pyridine, progressing through a series of reactions to obtain the desired polyamine precursor, which is then coupled with a benzodiazepine derivative to form AF-DX 384. [] Another method utilizes 3-aminolactam as the starting material, leading to the perhydroazepine isomer of AF-DX 384. [] The choice of synthetic route impacts the overall yield and purity of the final product. Researchers have investigated alternative pathways and optimizations to improve efficiency and explore potential modifications to the compound's structure. []

Molecular Structure Analysis

AF-DX 384 possesses a complex tricyclic structure with distinct functional groups contributing to its binding affinity and selectivity for muscarinic receptors. The molecule contains a pyrido[2,3-b][1,4]benzodiazepine core, substituted with a piperidine ring linked through an ethyl amino carbonyl chain. [, ] The dipropylamino methyl substituent on the piperidine ring is crucial for its interaction with the muscarinic receptor binding site. [, ] The specific arrangement and spatial orientation of these groups are essential for its M2 receptor selectivity. Structural analysis using techniques like X-ray crystallography and molecular modeling helps researchers understand the interactions between AF-DX 384 and the M2 receptor binding pocket, providing insights into the molecular basis of its selectivity and potential modifications to enhance its properties. []

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of AF-DX 384 involve various transformations, including alkylations, reductions, and amide bond formation. [] The specific conditions and reagents used in each step influence the yield and purity of the intermediates and the final product. For instance, the ring enlargement of piperidine derivatives, a key step in one synthetic route, is influenced by the substituent on the heterocyclic nitrogen. [] Optimizing reaction conditions and exploring alternative reagents is crucial to develop efficient and scalable synthetic processes for AF-DX 384.

Mechanism of Action

AF-DX 384 exerts its effects by competitively binding to the orthosteric binding site of muscarinic M2 receptors, thereby preventing the binding and signaling of acetylcholine, the endogenous ligand. [, , , , , ] This binding interaction is characterized by high affinity and selectivity for the M2 subtype. [, , , , , , , ] Studies have shown that AF-DX 384 exhibits negative cooperativity in its interaction with M2 receptors, suggesting potential allosteric interactions within the receptor complex. [, ] This unique property suggests a more complex interaction than simple competitive binding, influencing the kinetics of ligand binding and receptor activation.

Applications
  • Receptor Characterization: AF-DX 384, typically radiolabeled with tritium, is extensively employed to characterize muscarinic receptors in various tissues. Its M2 selectivity allows researchers to distinguish M2 receptor populations from other muscarinic subtypes, aiding in understanding their distribution, density, and pharmacological properties. Studies using [3H]AF-DX 384 have successfully identified and characterized M2 receptors in tissues like the heart, brain, ileum, and gallbladder. [, , , , , , , , , , , ]
  • Investigating M2 Receptor Function: By selectively blocking M2 receptor activity, AF-DX 384 allows researchers to delineate the specific roles of this receptor subtype in various physiological and pathological processes. For instance, AF-DX 384 has been used to study the role of M2 receptors in regulating acetylcholine release in the brain, influencing heart rate and contractility, modulating visual plasticity in the frog optic tectum, and contributing to the antinociceptive effects of muscarinic agonists in diabetic neuropathic pain. [, , , , , , , , ]
  • Developing Allosteric Modulators: Researchers have utilized AF-DX 384 as a scaffold to develop new allosteric modulators of muscarinic receptors. By conjugating fragments of the allosteric agent W84 to AF-DX 384, they created hybrid molecules with enhanced ability to modulate the binding of other muscarinic ligands, providing a novel approach to manipulate muscarinic receptor activity. []
  • Understanding Disease Mechanisms: Alterations in M2 receptor density and function have been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and mood disorders. [, , ] AF-DX 384 serves as a valuable tool to investigate these changes and understand their contribution to disease pathophysiology. For instance, studies have reported alterations in [3H]AF-DX 384 binding in brain regions of aged memory-impaired rats, suggesting a potential link between M2 receptor dysfunction and cognitive decline. [, ] Similarly, research has shown a decrease in M2 receptor density and function in the hearts of dogs with obesity-related hypertension, highlighting a possible role of M2 receptors in cardiovascular dysfunction. []
Future Directions
  • Exploring subtype selectivity: While AF-DX 384 exhibits preferential binding to M2 receptors, further investigation is needed to confirm its selectivity for M2 over the recently characterized M4 receptor subtype. [, ] Developing highly selective ligands that specifically target individual muscarinic subtypes is crucial for precisely understanding their roles in complex biological systems.
  • Investigating allosteric modulation: The observed negative cooperativity of AF-DX 384 binding to M2 receptors hints at potential allosteric interactions. [, ] Further research to elucidate these interactions could reveal novel mechanisms of modulating M2 receptor activity and lead to the development of new therapeutic strategies for various diseases.
  • Developing new therapeutic applications: The specific roles of M2 receptors in various physiological and pathological processes, as revealed by research using AF-DX 384, suggest its potential as a target for therapeutic intervention. [, , , , ] Developing novel drugs based on the structure and properties of AF-DX 384 could lead to new treatments for conditions like Alzheimer's disease, cardiovascular diseases, and mood disorders.

Properties

CAS Number

118290-27-0

Product Name

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide

IUPAC Name

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide;methanesulfonic acid

Molecular Formula

C28H42N6O5S

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C27H38N6O2.CH4O3S/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33;1-5(2,3)4/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34);1H3,(H,2,3,4)

InChI Key

MZDYABXXPZNUCT-UHFFFAOYSA-N

SMILES

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

5,11-dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate
AF-DX 384
AFDX 384

Canonical SMILES

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.